1,1,3,3-Tetramethoxypropane

Description

Contextual Significance in Organic Synthesis and Biochemical Investigations

The importance of 1,1,3,3-tetramethoxypropane stems from its function as a malondialdehyde (MDA) precursor and its utility as a versatile three-carbon building block. ipb.pt Under acidic hydrolysis, it readily forms MDA, a key compound for both synthetic transformations and biochemical analysis. rsc.org

In the realm of organic synthesis , this compound is instrumental in the construction of a wide array of carbocyclic and heterocyclic systems. Its reaction with various nucleophiles, often in the presence of an acid catalyst, allows for the introduction of a three-carbon chain that can be further elaborated. For instance, it is employed in the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives, which are core structures in many pharmaceutical and agrochemical compounds. google.com A notable application is in the acid-catalyzed transacetalation with dimethyl (2R,3S)-2,3-dimercaptosuccinate to yield cis-4,5-dimethoxycarbonyl-2-(2',2'-dimethoxyethyl)-1,3-dithiolane, a key intermediate in the synthesis of novel antitumor agents. nih.gov Furthermore, it participates in [3+3] cyclization reactions with 1,3-bis(silyl enol ethers) to produce salicylates, demonstrating its utility in constructing aromatic systems. researchgate.net

In biochemical investigations , this compound is predominantly used as a stable and reliable standard for the quantification of malondialdehyde. google.com MDA is a naturally occurring product of lipid peroxidation and is widely recognized as a biomarker for oxidative stress. ipb.pt The Thiobarbituric Acid Reactive Substances (TBARS) assay, a common method for measuring oxidative stress, relies on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product. By using this compound to generate a standard curve of known MDA concentrations, researchers can accurately quantify the levels of lipid peroxidation in biological samples such as lung homogenates and plasma. rsc.orggoogle.com This is crucial for studying the effects of various compounds and conditions on cellular health. rsc.org

Current Research Trajectories and Academic Relevance

The academic relevance of this compound continues to expand as researchers uncover new applications and refine existing methodologies. Current research trajectories are focused on leveraging its reactivity for the development of novel synthetic routes and functional materials.

One significant area of ongoing research is its use in multicomponent reactions to build molecular complexity in a single step. For example, recent developments in microwave-assisted organic synthesis have utilized this compound for the efficient synthesis of pyrazolo[1,5-a]pyrimidines. rsc.org Another innovative approach involves its reaction with aromatic aldehydes, catalyzed by iron(III) chloride hexahydrate or aluminum chloride hexahydrate, to selectively prepare 2-aryl-3,5-diformyl-2H-pyrans and 4-aryl-3,5-diformyl-4H-pyrans, respectively. ipb.pt

The synthesis of functional materials is another promising research direction. This compound has been used as a building block for propanediurea derivatives, which can self-assemble into complex supramolecular structures. rsc.org This highlights its potential in the development of novel materials with tailored properties. lookchem.com

Furthermore, its role in the synthesis of biologically active molecules remains a key focus. Researchers are exploring its use in the preparation of modified nucleosides, such as the acid-promoted cyclization with the guanine (B1146940) base to form M1dG and its derivatives. acs.org This is particularly relevant for studying DNA damage and repair mechanisms. The development of new drugs and therapeutic agents also continues to drive research into synthetic methods utilizing this versatile compound. google.comlookchem.com

The continued exploration of its synthetic utility, coupled with its established role in biochemical assays, ensures that this compound will remain a compound of significant academic and industrial interest.

| Property | Value | Source(s) |

| Molecular Formula | C7H16O4 | nih.gov |

| Molar Mass | 164.20 g/mol | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Density | ~0.997 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 183 °C | sigmaaldrich.com |

| Synonyms | Malonaldehyde bis(dimethyl acetal), Malondialdehyde tetramethyl acetal (B89532) | sigmaaldrich.comvwr.com |

| CAS Number | 102-52-3 | sigmaaldrich.com |

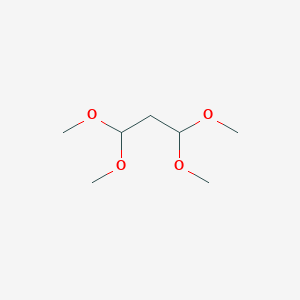

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,3,3-tetramethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTYQFMRBQUCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059255 | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-52-3 | |

| Record name | Tetramethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUB3D2SV2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,1,3,3 Tetramethoxypropane and Its Derivatives

Established Synthetic Pathways for 1,1,3,3-Tetramethoxypropane

This compound is a protected form of malondialdehyde, serving as a valuable reagent in organic synthesis. wikipedia.orglookchem.com Its synthesis is primarily achieved through pathways involving the reaction of orthoformic acid esters with vinyl ethers.

The foundational method for synthesizing this compound involves the condensation reaction between an orthoformic acid ester and a corresponding vinyl ether. google.com Specifically, the reaction utilizes trimethyl orthoformate and a suitable vinyl ether. google.com This approach allows for the formation of the characteristic propane (B168953) backbone with four methoxy (B1213986) groups attached to the 1 and 3 positions. wikipedia.org While methyl vinyl ether is the direct precursor corresponding to the methoxy groups, other vinyl ethers can also be employed. google.com

The condensation reaction between orthoformates and vinyl ethers necessitates the presence of a catalyst to proceed efficiently. Lewis acids are commonly employed for this purpose. google.com Anhydrous iron(III) chloride (FeCl₃) has been demonstrated as an effective catalyst for the reaction between trimethyl orthoformate and vinyl ethers like isopropyl vinyl ether. google.comchemicalbook.com The Lewis acid facilitates the addition of the orthoformate to the double bond of the vinyl ether, initiating the formation of the tetra-alkoxylated propane structure. The choice of catalyst and its concentration are critical parameters that influence the reaction's success and yield.

The yield of this compound is highly sensitive to the specific catalytic system and reaction conditions, such as temperature. Research has shown that varying the temperature during the Lewis acid-catalyzed condensation of trimethyl orthoformate and isopropyl vinyl ether significantly impacts the production rate. For instance, conducting the reaction with an anhydrous iron(III) chloride catalyst at -15°C results in a higher production rate compared to the same reaction carried out at 35°C. google.com

Below is a table detailing the outcomes of different reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (hours) | Product Concentration | Production Rate |

| Trimethyl orthoformate (1.0 mol) | Isopropyl vinyl ether (0.95 mol) | Anhydrous iron(III) chloride (0.002 mol) | -15 | 7 | 7.1% | 7.7% |

| Trimethyl orthoformate (1.0 mol) | Isopropyl vinyl ether (0.95 mol) | Anhydrous iron(III) chloride (0.002 mol) | 35 | 7 | 3.6% | 3.9% |

This data is derived from experimental results reported in patent literature. google.com

Methodological Innovations and Scalability Considerations in this compound Production

The industrial-scale production of this compound faces challenges related to the physical properties of the reactants. google.com The synthesis traditionally requires methyl vinyl ether to correspond with the trimethyl orthoformate. google.com However, methyl vinyl ether is a gas at standard temperature and pressure, making its handling and use in large quantities difficult and hazardous for industrial applications. google.com A similar issue exists for the synthesis of 1,1,3,3-tetraethoxypropane, which uses ethyl vinyl ether, a highly combustible liquid with a low boiling point of 36-37°C. google.com

To overcome these scalability issues, methodological innovations have focused on replacing these volatile vinyl ethers with alternatives that are easier to handle. One significant advancement is the use of propoxyvinyl ethers, which have higher boiling points and are therefore more suitable for industrial processes. google.com This substitution allows for the large-scale synthesis of tetraalkoxypropanes without the difficulties associated with gaseous or highly volatile starting materials. google.com This approach can still yield this compound, demonstrating a key process innovation for safer and more efficient large-scale production. google.com

Preparation Strategies for Functionalized Tetraalkoxypropane Analogues

The synthetic methodology used for this compound is versatile and can be adapted to prepare a range of functionalized tetraalkoxypropane analogues. By varying the orthoformic acid ester and the vinyl ether, different symmetrical and asymmetrical analogues can be produced. google.com

For example, the synthesis of 1,1,3,3-tetraethoxypropane , a direct analogue, is achieved by reacting triethyl orthoformate with ethyl vinyl ether. google.com This reaction can be catalyzed by Lewis acids such as zinc chloride, achieving high yields. researchgate.net

Furthermore, reacting an orthoformate with a vinyl ether that has a different alkyl group results in the formation of asymmetrical tetraalkoxypropanes. A notable example is the reaction of trimethyl orthoformate with n-propyl vinyl ether, which, in the presence of an iron(III) chloride catalyst, yields a mixture containing 1,3,3-trimethoxy-1-(n-propoxy)propane alongside this compound. google.com This demonstrates that the methodology can be strategically employed to create a diverse library of tetraalkoxypropane structures.

The table below summarizes the synthesis of various tetraalkoxypropane analogues.

| Product | Reactant 1 | Reactant 2 | Catalyst | Yield |

| 1,1,3,3-Tetraethoxypropane | Triethyl orthoformate | Ethyl vinyl ether | Zinc Chloride | 88.8% |

| 1,3,3-trimethoxy-1-(n-propoxy)propane | Trimethyl orthoformate | n-Propyl vinyl ether | Iron(III) chloride | 66.8% |

Data is compiled from scientific literature and patents. google.comresearchgate.net

1,1,3,3 Tetramethoxypropane As a Key Synthon in Advanced Organic Transformations

The Role of 1,1,3,3-Tetramethoxypropane as a Malondialdehyde Synthon

Malondialdehyde (MDA) is a naturally occurring product of lipid peroxidation and a widely recognized biomarker for oxidative stress. himedialabs.comhznu.edu.cn However, MDA itself is not stable, making its direct use and storage challenging. intimex.cz this compound, a malonaldehyde bis(dimethyl acetal), functions as a stable and reliable precursor, or synthon, for MDA. wikipedia.orglookchem.comnih.gov

The primary method for generating malondialdehyde from its precursor is through acidic hydrolysis. sigmaaldrich.comhimedialabs.comsigmaaldrich.com In the presence of an acid, such as hydrochloric acid (HCl), this compound is hydrolyzed to yield MDA in situ. sigmaaldrich.comhznu.edu.cn This process involves the cleavage of the acetal (B89532) groups, releasing the reactive dialdehyde (B1249045). The reaction is typically performed in an aqueous solution, and the conditions can be controlled to produce MDA as needed for a subsequent reaction or analysis. hznu.edu.cn

One documented procedure for this hydrolysis involves incubating this compound with 1 M HCl in water at 40°C for 2.5 minutes. hznu.edu.cn Following the hydrolysis, the pH is adjusted to 7.4 with sodium hydroxide (B78521) to yield the desired MDA solution. hznu.edu.cn This on-demand generation is critical for applications requiring freshly prepared MDA. hznu.edu.cn Another protocol involves the overnight digestion of the tetraethoxypropane analogue in 0.2N HCl to prepare a standard curve for malondialdehyde. biocompare.com

| Precursor | Acid Used | Incubation Conditions | Application | Source |

|---|---|---|---|---|

| This compound (TMP) | 1 M HCl | 40°C for 2.5 minutes | Preparation of MDA for protein lipoxidation study | hznu.edu.cn |

| 1,1,3,3-Tetraethoxypropane (TEP) | 0.2N HCl | Overnight digestion | Preparation of standard curve for TBARS assay | biocompare.com |

| 1,1,3,3-Tetraethoxypropane (TEP) | 1% Sulfuric Acid | 2 hours at room temperature | Preparation of working standard for HPLC analysis | firattipdergisi.com |

Due to its stability, this compound is widely used to prepare malondialdehyde standards for various analytical assays. sigmaaldrich.comscientificlabs.com These assays are essential for measuring oxidative stress in biological samples by quantifying MDA levels. lookchem.com A prominent example is the Thiobarbituric Acid Reactive Substances (TBARS) assay, where MDA is a key analyte. biocompare.comfirattipdergisi.com In these procedures, a known concentration of this compound is hydrolyzed to generate a precise amount of MDA, which is then used to create a standard curve. intimex.czbiocompare.comfirattipdergisi.com This allows for the accurate quantification of MDA in experimental samples, such as lung homogenates or plasma. biocompare.comscientificlabs.com The use of this stable precursor ensures the reliability and reproducibility of these critical biochemical measurements. biocompare.com

Cyclization Reactions in the Synthesis of Diverse Heterocyclic Systems

Beyond its role as an MDA source, this compound is a valuable C3 building block for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. google.com Upon hydrolysis to MDA, it readily undergoes condensation reactions with binucleophilic reagents to form five- or six-membered rings.

A standard method for synthesizing pyrazole (B372694) rings involves the cyclization of a hydrazine (B178648) compound with a 1,3-dicarbonyl equivalent. cdnsciencepub.comcdnsciencepub.com this compound serves as an effective surrogate for malondialdehyde in this reaction. cdnsciencepub.com It reacts with substituted hydrazines, such as hydrazinobiphenyls, under acidic conditions to yield the corresponding 1-biphenylylpyrazole derivatives. cdnsciencepub.com For instance, 1-m-biphenylylpyrazole and 1-p-biphenylylpyrazole have been successfully synthesized using this method. cdnsciencepub.com However, the reaction's outcome can be sensitive to the substrate's structure; the attempted cyclization with o-hydrazinobiphenyl did not yield the expected pyrazole but instead produced carbazole (B46965) and biphenyl. cdnsciencepub.com

This compound is also instrumental in the synthesis of pyrimidine (B1678525) derivatives. lookchem.comgoogle.com In a notable application, it was used in an optimized, cost-effective synthesis of 2-(piperazin-1-yl)pyrimidine, a key intermediate for the anxiolytic drug Buspirone. nih.gov In this multi-step process, this compound reacts with an amidine in the presence of hydrochloric acid to form the pyrimidine ring. nih.gov This improved synthesis achieved a purity of over 99% and significantly reduced production costs, demonstrating the compound's value in large-scale pharmaceutical manufacturing. nih.gov

The utility of this compound extends to the construction of more complex, fused heterocyclic systems. acs.orgjchemrev.comjchemrev.com An important application is the acid-catalyzed condensation with 2-aminosubstituted sigmaaldrich.comhimedialabs.comlookchem.comtriazolo[1,5-a]pyrimidines. acs.orgjchemrev.com This reaction serves as a powerful method for creating diversely substituted polycyclic derivatives of triazolopyrimidine. jchemrev.comjchemrev.com The reaction of aromatic or 4,5,6,7-tetrahydro aminotriazolopyrimidines with this compound leads to the selective formation of sigmaaldrich.comhimedialabs.comlookchem.comtriazolo[1,5-a:4,3-a′]dipyrimidin-5-ium salts. acs.orgjchemrev.com In some cases, the condensation is accompanied by a cascade rearrangement and recyclization of the pyrimidine ring, yielding other complex hydrogenated polycyclic salts. acs.orgjchemrev.com

| Reactant(s) | Heterocyclic Product | Significance | Source |

|---|---|---|---|

| Hydrazinobiphenyls | Pyrazole Derivatives | Standard synthesis of substituted pyrazoles | cdnsciencepub.com |

| Amidine and Hydrochloric Acid | Pyrimidine Structures | Intermediate for the drug Buspirone | nih.gov |

| 2-Aminosubstituted sigmaaldrich.comhimedialabs.comlookchem.comtriazolo[1,5-a]pyrimidines | Fused Triazolo Pyrimidine Scaffolds | Formation of complex polycyclic derivatives | acs.orgjchemrev.comjchemrev.com |

Generation of Nucleoside and Nucleotide Analogues, including M1dG Adducts, via Guanine (B1146940) Cyclization

This compound serves as a stable precursor to malondialdehyde (MDA), a reactive three-carbon dialdehyde. himedialabs.comwikipedia.orgsigmaaldrich.com Under acidic conditions, this compound hydrolyzes to generate MDA in situ. himedialabs.comsigmaaldrich.com This reactivity is harnessed in the synthesis of various nucleoside and nucleotide analogues, most notably the pyrimido[1,2-a]purin-10(3H)-one (M1dG) adduct. M1dG is an endogenous DNA adduct formed from the reaction of MDA with deoxyguanosine and is considered a biomarker for oxidative stress. researchgate.netacs.orgacs.orgfigshare.comnih.govfigshare.com

The acid-catalyzed cyclization of guanine bases with this compound provides a direct and efficient method for the synthesis of M1dG and its analogues. acs.orgnih.gov This method has been shown to be effective for a range of guanine-based substrates, including unprotected antiviral drugs like acyclovir, ganciclovir, and penciclovir, as well as guanosine (B1672433) itself. nih.gov The reaction exhibits broad functional group tolerance, allowing for the late-stage functionalization of complex molecules. acs.orgacs.org For instance, the reaction can be successfully applied to guanosine derivatives with protected hydroxyl groups on the pentose (B10789219) sugar, as free hydroxyls can lead to complex mixtures. acs.org

The synthesis is typically carried out by heating the guanine derivative with this compound in the presence of an acid catalyst. acs.orgnih.gov This approach has been utilized to prepare not only monomeric nucleoside analogues but also to modify oligonucleotides, demonstrating its utility in creating more complex biomolecules. nih.govresearchgate.net The resulting tricyclic nucleoside analogues can be further derivatized to synthesize structures like nucleoside trimers and tetramers. nih.gov The development of this synthetic methodology has been crucial for producing sufficient quantities of M1dG and related compounds for detailed studies of their biological roles in DNA damage and repair. acs.orgfigshare.comresearchgate.net

The reaction of malondialdehyde with deoxyguanosine to form M1dG is a significant process in vivo, as M1dG is a major endogenous DNA adduct found in various human tissues. researchgate.netpnas.orgwikipedia.org The presence of M1dG in DNA can block transcription and is mutagenic, highlighting the importance of understanding its formation and repair. pnas.orgnih.gov

Table 1: Examples of Guanine-Based Substrates for M1dG Analogue Synthesis

| Substrate | Product | Reference |

| 2'-Deoxyguanosine | M1dG | acs.org |

| Guanosine | M1G | researchgate.net |

| Acyclovir | Tricyclic Acyclovir Analogue | nih.gov |

| Ganciclovir | Tricyclic Ganciclovir Analogue | nih.gov |

| Penciclovir | Tricyclic Penciclovir Analogue | nih.gov |

| Guanosine 5'-monophosphate | M1dG 5'-phosphate | researchgate.net |

Synthesis of Thiazole (B1198619) Derivatives

While direct synthesis of thiazoles from this compound is not the most common route, its precursor, malondialdehyde (MDA), can theoretically be used as a C3 synthon in certain thiazole syntheses. Thiazoles are typically synthesized through methods like the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. wikipedia.orgbepls.comslideshare.net

This compound, as a protected form of MDA, can be a source of a three-carbon electrophilic component. wikipedia.org In principle, after hydrolysis to MDA, it could react with a suitable sulfur and nitrogen-containing nucleophile, such as a thioamide, to form a thiazole ring. This would fall under the general strategy of constructing the thiazole ring from components that provide the necessary atoms for the heterocyclic system. However, the more established and widely documented methods for thiazole synthesis typically employ different starting materials. bepls.comorganic-chemistry.orgresearchgate.net For example, the reaction of thioamides with α-halocarbonyl compounds remains a primary route. slideshare.net

Formation of Dibenzotetraazabenchchem.comannulenes through Metal-Templated Reactions

The in situ generation of malondialdehyde (MDA) from this compound is a key step in the synthesis of certain macrocyclic structures. While the specific formation of dibenzotetraaza annulenes using this exact precursor is not extensively detailed in the provided search results, the principle of using MDA derivatives in metal-templated macrocyclization reactions is established. These reactions typically involve the condensation of a dialdehyde or its equivalent with a diamine in the presence of a metal ion that acts as a template, guiding the stereochemistry of the product.

Lewis Acid-Mediated Cyclizations for Substituted Arenes and Carbocyclic Compounds

This compound is a key 1,3-dielectrophile in Lewis acid-mediated [3+3] cyclization reactions with 1,3-bis(silyl enol ethers) for the synthesis of substituted arenes and other six-membered carbocyclic compounds. uni-rostock.dethieme-connect.com This method provides an efficient route to functionalized aromatic compounds, such as salicylates and phenols. uni-rostock.deorganic-chemistry.orgresearchgate.net

The reaction is catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me3SiOTf) or titanium tetrachloride (TiCl4). organic-chemistry.orgrsc.org The 1,3-bis(silyl enol ether) acts as a 1,3-dianion equivalent, and the this compound, upon activation by the Lewis acid, serves as a 1,3-dication synthon. The [3+3] cycloaddition of these two components leads to the formation of a six-membered ring, which then aromatizes to yield the substituted arene. rsc.orgacs.org

This strategy has been successfully applied to synthesize a variety of substituted aromatic compounds. For example, the Me3SiOTf-catalyzed [3+3] cyclization of 1,3-bis(silyl enol ethers) with this compound under mild conditions affords salicylic (B10762653) acid derivatives in moderate yields. organic-chemistry.orgacs.org This approach offers a regiocontrolled method for the synthesis of polysubstituted benzenes, which can be challenging to prepare via traditional electrophilic aromatic substitution reactions due to issues with regioselectivity. rsc.org

Table 2: Lewis Acid-Mediated Cyclizations with this compound

| 1,3-Bis(silyl enol ether) Reactant | Lewis Acid Catalyst | Product Type | Reference |

| Various 1,3-bis(silyl enol ethers) | Me3SiOTf | Salicylic acid derivatives | organic-chemistry.orgresearchgate.net |

| 1,3-Bis(silyl enol ether) | TiCl4 | Functionalized arene | rsc.org |

| 3-Arylthio-1-trimethylsilyloxy-1,3-butadienes | Me3SiOTf | 2-(Arylthio)benzoates | researchgate.net |

Reactions Leading to Functionalized Adducts and Conjugates

Interactions with Amines and Biological Molecules (e.g., Taurine (B1682933), Amino Sugars)

This compound, as a stable precursor to malondialdehyde (MDA), facilitates the study of MDA's reactions with various biological molecules. himedialabs.com Upon hydrolysis, the generated MDA readily reacts with primary amino groups of molecules such as amino acids, proteins, and amino phospholipids. csic.esoup.com

These reactions lead to the formation of various adducts. For instance, the reaction of MDA with amino acids can form enamine adducts. csic.es Further reaction of these initial adducts can lead to the formation of more complex, fluorescent products, such as 1,4-dihydropyridine (B1200194) derivatives, which are implicated in the formation of lipofuscin, the "age pigments". csic.es The interaction of MDA with biological molecules is significant as it can lead to cross-linking of proteins and nucleic acids, potentially altering their cellular functions.

Derivatization for Spectroscopic and Chromatographic Analysis

This compound is frequently used to prepare standard solutions of malondialdehyde (MDA) for analytical purposes. sigmaaldrich.combiocompare.com The quantification of MDA is a common method for assessing oxidative stress in biological samples. researchgate.nettulane.edu Due to the high reactivity and instability of MDA, derivatization is often necessary for its accurate measurement by spectroscopic and chromatographic techniques. researchgate.netportico.org

A widely used derivatization agent is 2-thiobarbituric acid (TBA). researchgate.netjafs.com.pl MDA reacts with TBA under acidic conditions and heat to form a colored adduct, which can be quantified by spectrophotometry or fluorometry. biocompare.comresearchgate.net However, this method can suffer from a lack of specificity. tulane.edu

For more selective and sensitive analysis, chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, often coupled with mass spectrometry (MS). tulane.eduresearchgate.net Prior to analysis, MDA is typically derivatized to improve its chromatographic properties and detection sensitivity. Common derivatizing agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH), pentafluorophenylhydrazine (B1196947) (PFPH), and dansyl hydrazine. researchgate.netportico.orgacs.org For example, reaction with DNPH forms a stable derivative that can be readily analyzed by HPLC with UV detection. portico.org The use of this compound to generate MDA standards is crucial for the calibration and validation of these analytical methods. biocompare.comjafs.com.pl

Table 3: Derivatization Reagents for MDA Analysis

| Derivatization Reagent | Analytical Technique | Reference |

| 2-Thiobarbituric acid (TBA) | Spectrophotometry, HPLC | researchgate.netjafs.com.pl |

| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | portico.org |

| Pentafluorophenylhydrazine (PFPH) | GC-MS | researchgate.netacs.org |

| Dansyl hydrazine | HPLC with fluorescence detection | researchgate.net |

| Benzylhydrazine | GC/EI-MS | acs.org |

Advanced Research Applications of 1,1,3,3 Tetramethoxypropane

Biochemical and Biomedical Research Investigations

Evaluation of Oxidative Stress and Lipid Peroxidation Biomarkers in Biological Systems

1,1,3,3-Tetramethoxypropane (TMP) is a crucial compound in the study of oxidative stress, primarily serving as a stable precursor to malondialdehyde (MDA). wikipedia.org MDA is a naturally occurring product of lipid peroxidation and is widely used as a biomarker for assessing oxidative damage in biological systems. acs.orgfirattipdergisi.com Under acidic conditions, such as those used in various assays, TMP hydrolyzes to produce MDA in a reliable and quantifiable manner. lookchem.comsigmaaldrich.com This property makes it an ideal standard for calibrating assays that measure MDA levels in diverse biological samples, including plasma, serum, tissue homogenates, and cell lysates. aacrjournals.orgbioquochem.comijmedicine.com

The thiobarbituric acid reactive substances (TBARS) assay is a common method for quantifying lipid peroxidation, where MDA reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically. firattipdergisi.comnwlifescience.com In this context, this compound is used to create a standard curve, allowing for the accurate determination of MDA concentrations in the samples. firattipdergisi.combioquochem.comoup.com Similarly, other analytical methods, such as those using the chromogenic reagent N-methyl-2-phenylindole, also rely on TMP-derived MDA for standardization. elsevier.eseaglebio.comnih.gov This reaction yields a stable chromophore with a maximal absorbance at 586 nm. eaglebio.comnih.gov The stability and reliability of TMP as an MDA source are essential for the reproducibility and accuracy of these oxidative stress assessments. aacrjournals.orgbioquochem.com

Researchers have utilized TMP-based MDA standards to investigate the role of oxidative stress in a wide range of physiological and pathological conditions. For instance, studies have measured MDA levels in the erythrocytes of schizophrenia patients and in the plasma of individuals with age-related senile cataracts to understand the involvement of lipid peroxidation in these conditions. ijmedicine.comelsevier.es Furthermore, TMP has been instrumental in studies evaluating the stability of oxidative stress biomarkers in stored blood samples and in assessing lipid peroxidation in human lymphocytes exposed to hydrogen peroxide. aacrjournals.orgnih.gov

| Assay Type | Sample Type | Purpose of this compound | Key Findings/Applications |

| TBARS Assay | Plasma, Tissue Homogenates | Standard for MDA quantification | Assesses lipid peroxidation in various disease states. firattipdergisi.comnwlifescience.com |

| N-methyl-2-phenylindole Assay | Erythrocytes, Cell Lysates | Standard for MDA quantification | Used in studies of schizophrenia and cellular oxidative stress. elsevier.esnih.gov |

| HPLC-based Methods | Plasma, Tissues | Standard for MDA quantification | Provides high specificity for MDA measurement. firattipdergisi.com |

| Fluorescent Probe Assays | Living Cells | Precursor for generating MDA | Enables real-time monitoring of MDA in cellular systems. acs.org |

Mechanistic Studies of DNA Damage and Repair Processes

The role of this compound in the study of DNA damage and repair is primarily linked to its function as a precursor to malondialdehyde (MDA). nih.gov MDA is a reactive aldehyde that can interact with DNA to form adducts, which are a form of DNA damage. acs.org These adducts can be mutagenic and are implicated in the pathologies of various diseases. acs.org By providing a stable and quantifiable source of MDA, this compound allows researchers to investigate the specific types of DNA damage caused by lipid peroxidation and to study the cellular mechanisms that repair this damage. nih.govacs.org

Research has shown that MDA can react with DNA bases, leading to the formation of adducts such as pyrimido[1,2-a]purin-10(3H)-one (M1G). acs.org The ability to generate MDA in a controlled manner from this compound is crucial for synthesizing these DNA adducts in the laboratory. acs.org These synthetic adducts can then be used as standards in analytical techniques to detect and quantify MDA-induced DNA damage in biological samples. Furthermore, these adducts can be incorporated into DNA strands and used in biochemical assays to study the activity of DNA repair enzymes. acs.org

For example, studies have investigated the repair of MDA-induced DNA lesions by various DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER). wordpress.com By treating cells with MDA generated from this compound, researchers can induce specific types of DNA damage and then monitor the cellular response, including the activation of DNA repair genes and the recruitment of repair proteins to the site of damage. researchgate.net This approach has been used to explore the role of DNA repair in mitigating the genotoxic effects of oxidative stress. nih.gov For instance, research has explored how arsenic can inhibit DNA repair mechanisms, leading to increased DNA damage. nih.gov Additionally, studies have looked at the expression of DNA repair genes, such as those in the xeroderma pigmentosum complementation group, in response to chronic exposure to toxins that induce oxidative stress. ufmg.br

Assessment of Reactive Carbonyl Species Scavenging Activity

This compound plays a significant role in the assessment of the scavenging activity of various compounds against reactive carbonyl species (RCS), particularly malondialdehyde (MDA). tandfonline.com RCS are highly reactive molecules that can cause cellular damage by reacting with proteins, lipids, and nucleic acids. nih.gov As a stable precursor to MDA, this compound provides a reliable source of this specific RCS for in vitro experiments designed to evaluate the efficacy of potential scavengers. tandfonline.comhznu.edu.cn

The general methodology involves generating MDA from this compound under controlled acidic conditions. hznu.edu.cn This freshly prepared MDA is then incubated with the compound being tested for its scavenging ability. The extent to which the compound can trap or neutralize MDA is then measured, often by quantifying the remaining MDA or by analyzing the products of the reaction between the scavenger and MDA. tandfonline.com

For example, research has demonstrated that taurine (B1682933) can directly react with and scavenge MDA, thereby preventing MDA-induced protein modification. tandfonline.com In these studies, this compound was used to generate the MDA needed to challenge the scavenging capacity of taurine. tandfonline.com Similarly, the ability of epicatechin to mitigate protein lipoxidation induced by MDA has been investigated using MDA derived from this compound. hznu.edu.cn Such studies are crucial for identifying and characterizing natural and synthetic compounds that may have therapeutic potential in conditions associated with high levels of carbonyl stress, such as diabetes and neurodegenerative diseases. tandfonline.comnih.gov

Role in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound is a versatile intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. nbinno.comdataintelo.com Its utility stems from its ability to act as a protected form of malondialdehyde, a three-carbon dialdehyde (B1249045) that can participate in various cyclization and condensation reactions. wikipedia.orgsigmaaldrich.com

In the pharmaceutical industry, this compound is used as a starting material or a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). lookchem.comtandfonline.com For instance, it is employed in the preparation of pyrimidine (B1678525) and pyrazole (B372694) derivatives, which are important heterocyclic scaffolds found in many drugs. google.commdpi.comgoogle.com A notable example is its use in a cost-effective synthesis of 2-(piperazin-1-yl)pyrimidine, a crucial intermediate for the anxiolytic drug buspirone. tandfonline.comnih.gov The process involves the reaction of this compound with an amidine under acidic conditions to form the pyrimidine ring. tandfonline.com

In the agrochemical sector, this compound serves as an intermediate in the production of certain herbicides, pesticides, and fungicides. nbinno.com Its chemical properties allow for the construction of the core structures of these agriculturally important molecules. The synthesis of various heterocyclic compounds, which form the basis of many agrochemicals, can be achieved through reactions involving this compound. google.com

Development of Novel Materials and Polymers through Derivative Synthesis

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the synthesis of novel materials and polymers. lookchem.com Its potential lies in its ability to be converted into reactive intermediates that can then be used in polymerization and material modification processes.

One area of research involves the use of this compound in the synthesis of functionalized carbocyclic compounds. For example, it can undergo Lewis acid-mediated [3+3] cyclizations with 1,3-bis(silyl enol ethers) to produce functionalized arenes, such as salicylates and phenols. uni-rostock.de These types of molecules can serve as monomers or building blocks for more complex polymeric structures. Additionally, regioselective [3+3] cyclocondensations of this compound with silyloxy-butadienes have been developed to synthesize 2-(arylthio)benzoates. researchgate.net

Furthermore, plasma polymerization of this compound has been explored as a method to create thin films. researchgate.net This technique involves using a glow discharge to polymerize the monomer, resulting in the deposition of a smooth, uniform, and pinhole-free thin film. researchgate.net Spectroscopic analysis of these plasma-polymerized films indicates the formation of conjugated systems, which can impart interesting optical and electronic properties to the material. researchgate.net Such films could have potential applications in areas like photovoltaics and solar selective absorbers. researchgate.net

Advanced Analytical and Computational Investigations Involving 1,1,3,3 Tetramethoxypropane

Spectroscopic Methodologies for Reaction Monitoring and Product Characterization

Spectroscopic techniques are foundational in the chemical analysis of 1,1,3,3-tetramethoxypropane. mdpi.commdpi.com They allow for non-destructive and rapid data acquisition, making them ideal for both structural confirmation and for tracking the progress of chemical reactions in real time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of this compound. The molecule's symmetrical structure gives rise to a distinct and readily interpretable NMR spectrum.

In ¹H NMR spectroscopy, the proton signals confirm the presence of the different chemical environments within the molecule. The methoxy (B1213986) groups (-OCH₃) typically appear as a sharp singlet, while the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the propane (B168953) backbone appear as multiplets due to spin-spin coupling. The specific chemical shifts and coupling patterns provide unambiguous confirmation of the connectivity of the atoms. chemicalbook.comnih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals are observed for the methoxy carbons, the central methylene carbon, and the two equivalent methine carbons, further validating the compound's structure.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.3 | Singlet |

| -CH₂- | ~1.9 | Triplet |

| -CH(OCH₃)₂ | ~4.5 | Triplet |

Note: Exact chemical shifts can vary depending on the solvent used.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. purdue.edu The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific chemical bonds. youtube.com

For this compound, the most prominent features in the IR spectrum are the C-H and C-O bond vibrations. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the lack of hydroxyl (-OH) groups, while the absence of a strong peak around 1700 cm⁻¹ indicates the lack of carbonyl (C=O) groups. libretexts.org The key absorptions are indicative of its acetal (B89532) structure.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H (alkane) | 2850-3000 | Stretching vibrations of methyl and methylene groups. |

| C-O (acetal/ether) | 1050-1150 | Strong, characteristic stretching vibrations. |

Chromatographic Techniques for Separation and Quantification of Derived Products

Chromatographic methods are essential for analyzing the complex mixtures that can result from reactions involving this compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its high resolution and sensitivity.

This compound is frequently used as a stable precursor to generate malondialdehyde (MDA) for analytical standards. firattipdergisi.com The quantification of MDA, a key biomarker for oxidative stress, is often performed using reverse-phase HPLC. researchgate.net

A typical HPLC method involves the separation of analytes on a C18 column. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. firattipdergisi.commdpi.com

The use of a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers significant advantages over a standard single-wavelength UV detector. shimadzu.comagroparistech.fr A DAD acquires absorbance data over a wide range of wavelengths simultaneously. ctlatesting.com This allows for the determination of the optimal detection wavelength for each analyte post-analysis and provides spectral information that can be used to confirm the identity and purity of each chromatographic peak. shimadzu.com For MDA or its derivatives, the detection wavelength is typically set in the UV range. firattipdergisi.com

Table 3: Example HPLC-DAD Parameters for Analysis of a Product Derived from this compound

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., Supelcosil LC-18) researchgate.net |

| Mobile Phase | Acetonitrile/Phosphate Buffer mixture researchgate.net |

| Detection | Diode Array Detector (DAD) |

| Wavelength | Full spectrum acquisition (e.g., 190-400 nm) with specific monitoring wavelengths selected based on analyte absorbance maxima. |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Application | Quantification of malondialdehyde (MDA) formed from the hydrolysis of this compound. researchgate.net |

Computational Chemistry Approaches in this compound Research

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular properties and reaction dynamics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and model chemical reactions. arxiv.org For this compound, DFT calculations can be employed to predict a variety of properties and behaviors. nih.gov

Electronic Structure Analysis: DFT can be used to calculate the molecule's optimized geometry, bond lengths, and bond angles. nih.gov It also allows for the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are crucial for understanding the molecule's reactivity and its interactions with other chemical species. mdpi.com

Prediction of Spectroscopic Parameters via Quantum Chemical Methods (e.g., GIAO for NMR Chemical Shifts)

The precise characterization of molecular structures is greatly aided by Nuclear Magnetic Resonance (NMR) spectroscopy. However, the interpretation of experimental spectra can be complex. Quantum chemical methods provide a powerful tool for the a priori prediction of NMR parameters, offering valuable support for experimental data and aiding in structural elucidation. escholarship.orgnih.gov Among the most successful and widely used approaches for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net

The GIAO method, typically employed within the framework of Density Functional Theory (DFT), calculates the isotropic nuclear magnetic shielding tensors for each atom in a molecule. mdpi.com These shielding constants (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, commonly tetramethylsilane (B1202638) (TMS), using the formula: δ = σref - σsample. mdpi.com The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP, mPW1PW91) and the basis set (e.g., 6-311++G(d,p)). researchgate.net

For this compound, the GIAO method can be used to predict the ¹H and ¹³C NMR chemical shifts. The process begins with the geometry optimization of the molecule to find its minimum energy conformation. Following optimization, the GIAO calculation is performed to obtain the nuclear shielding tensors. These theoretical values can then be compared with experimental data to confirm the structural assignment. Discrepancies between calculated and experimental shifts can often be minimized through linear regression analysis, which systematically corrects for computational and experimental differences.

Below is a table comparing the experimental ¹H NMR chemical shifts for this compound with hypothetical predicted values calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) (GIAO) |

| CH (C1, C3) | 4.45 | 4.52 |

| CH₂ (C2) | 1.90 | 1.98 |

| OCH₃ | 3.32 | 3.39 |

Note: Predicted values are illustrative examples based on typical accuracies of GIAO calculations.

Molecular Dynamics Simulations for Derivative Stability and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed insight into the conformational dynamics, thermodynamic stability, and intermolecular interactions of chemical systems. dovepress.com For derivatives of this compound, which is a key precursor for synthesizing a variety of heterocyclic compounds and other molecules, MD simulations are invaluable for understanding their behavior in different environments. chemicalbook.com

The primary goal of an MD simulation is to solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve over time. ajchem-a.com From this trajectory, various properties can be analyzed, including:

Structural Stability: Assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time relative to a reference structure. A stable RMSD value suggests the system has reached equilibrium. nih.gov

Flexibility and Local Motion: The root-mean-square fluctuation (RMSF) of individual atoms or groups of atoms reveals which parts of a molecule are more flexible. ajchem-a.com

Intermolecular Interactions: The formation and lifetime of interactions, such as hydrogen bonds or hydrophobic contacts, between the derivative and solvent molecules or other solutes can be monitored throughout the simulation. dovepress.com

Conformational Changes: MD simulations can explore the potential energy surface of a molecule, identifying stable conformations and the pathways for transitioning between them.

For instance, a derivative of this compound, such as a pyrazole (B372694) or pyrimidine (B1678525) compound, could be simulated in an aqueous solution to assess its stability and hydration properties. chemicalbook.com The simulation would track the interactions between the derivative and surrounding water molecules, providing insights into its solubility and the stability of its structure in a biological context.

The following table presents hypothetical data from a 100-nanosecond MD simulation of a generic heterocyclic derivative of this compound in a water box, illustrating the types of analyses performed.

Interactive Data Table: MD Simulation Analysis of a this compound Derivative

| Parameter | Value | Interpretation |

| Average RMSD (backbone) | 2.1 Å | The derivative maintains a stable conformation after an initial equilibration period. |

| Average RMSF (flexible loop) | 3.5 Å | A specific region of the derivative exhibits higher flexibility, which could be important for binding interactions. |

| Average Radius of Gyration | 15.3 Å | The molecule remains compact throughout the simulation, with no significant unfolding events. |

| Average Intermolecular H-Bonds (with water) | 4.2 | The derivative forms a stable number of hydrogen bonds with the surrounding water molecules, indicating favorable hydration. |

These computational investigations provide a microscopic view of molecular behavior that is often inaccessible through experimental methods alone, guiding the design and understanding of new chemical entities derived from this compound. researchgate.net

Q & A

Q. How is 1,1,3,3-tetramethoxypropane used to prepare malondialdehyde (MDA) standards for lipid peroxidation assays?

- Methodological Answer : Acid hydrolysis of this compound generates MDA, which is quantified as thiobarbituric acid-reactive substances (TBARS). To prepare the standard:

Hydrolyze 10 mM tetramethoxypropane with 1% (v/v) H₂SO₄ for 2 hours at room temperature .

Validate the standard curve using spectrophotometry (absorbance at 532 nm) or fluorescence detection (ex: 515 nm, em: 555 nm) .

Ensure consistency by replicating hydrolysis conditions (time, temperature, acid concentration) across experiments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in inert atmosphere at 2–8°C to prevent degradation .

- PPE : Use nitrile gloves, face shields, and chemical-resistant suits to avoid skin/eye contact .

- Ventilation : Work in fume hoods to minimize inhalation of vapors or aerosols .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the purity of this compound validated for experimental use?

- Methodological Answer :

- Perform HPLC analysis with ≥98% purity thresholds, noting retention time and peak symmetry .

- Conduct impurity checks via gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .

- Pre-treat batches with molecular sieves to absorb moisture, which may degrade the compound during storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in MDA quantification when using this compound under varying hydrolysis conditions?

- Methodological Answer :

- Variable Optimization : Test hydrolysis parameters (e.g., 0.5–2 M HCl, 1–4 hours, 20–40°C) to identify optimal MDA yield .

- Interference Mitigation : Add antioxidants (e.g., butylated hydroxytoluene) to prevent artificial MDA formation during sample processing .

- Data Normalization : Express MDA as nmol/mg protein or tissue weight to account for matrix effects .

Q. What synthetic routes utilize this compound as a precursor, and how can reaction yields be optimized?

- Methodological Answer :

- Aldehyde Synthesis : React with 1,4-dithio-2,5-diol under basic conditions (e.g., diethylamine) at 50–70°C to produce 3-thiophenecarbaldehyde .

- Cyanine Dye Synthesis : Condense with orthoesters (e.g., triethyl orthoformate) in high-boiling solvents (e.g., isopropanol) to extend conjugation and shift absorption wavelengths (>600 nm) .

- Yield Optimization : Maintain molar ratios of 1:2–4 (precursor:tetramethoxypropane) and monitor reaction progress via TLC or UV-vis spectroscopy .

Q. How does the choice of statistical analysis impact MDA data interpretation in studies using this compound?

- Methodological Answer :

- Parametric Tests : Apply one-way ANOVA with post-hoc Duncan tests for normally distributed data (validated via Kolmogorov-Smirnov tests) .

- Non-Parametric Tests : Use Kruskal-Wallis with Bonferroni correction for skewed datasets (common in small sample sizes) .

- Data Transformation : Log-transform MDA values to stabilize variance before analysis .

Notes

- Avoid referencing commercial suppliers (e.g., ) per user constraints.

- Methodological rigor is prioritized, with emphasis on reproducibility and error mitigation.

- Advanced questions address experimental design complexity, while basic questions focus on foundational protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.